Citronellyl Tiglate: A Physicochemical Characterization
Citronellyl Tiglate: A Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronellyl tiglate (CAS No. 24717-85-9) is an ester recognized for its characteristic floral, rosy, and fruity aroma. It is a constituent of some essential oils, such as geranium oil, and is also synthesized for use as a fragrance ingredient in a variety of consumer products, including cosmetics and perfumes. An in-depth understanding of its physicochemical properties is fundamental for its application, quality control, and for any further research into its potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of Citronellyl tiglate, details the standard experimental protocols for their determination, and presents a logical workflow for its analytical characterization.
Physicochemical Properties of Citronellyl Tiglate
The quantitative physicochemical data for Citronellyl tiglate are summarized in the table below. These values represent a compilation from various sources and may include both experimentally determined and estimated data.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₂[1][2][3][4] |
| Molecular Weight | 238.37 g/mol [1][2][3][5][6] |
| Appearance | Colorless to pale yellow liquid[6][7][8] |
| Odor | Floral, rosy, fruity, with herbaceous and green nuances[2][3][8] |
| Boiling Point | 144-145 °C @ 9 mmHg[1][5][6][8][9] 95.00 °C @ 0.10 mm Hg[1] 288.4 °C (estimated)[10] |
| Density | 0.903 - 0.909 g/mL @ 25 °C[1][5][9] 0.909 g/cm³ @ 15 °C[3][11] |
| Refractive Index | 1.460 - 1.470 @ 20 °C[2] 1.465 @ 20 °C[3][6][8][9] |
| Solubility | Insoluble in water[6] Soluble in alcohol and oils[1][2][6][7] Water: 0.2633 mg/L @ 25 °C (est)[1] |
| Vapor Pressure | 0.0036 mmHg @ 20 °C[1] 0.000495 mmHg @ 25°C[3][12] |
| Flash Point | > 100 °C (> 212 °F) TCC[1] > 230 °F[3][5][6][8] |
| Log P (Octanol/Water) | 5.0 (XLogP3-AA, estimated)[1][2] 5.88 (Log P (kow))[10] |
Experimental Protocols
The determination of the physicochemical properties of Citronellyl tiglate relies on standardized analytical methods to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.
Determination of Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to separate volatile and semi-volatile compounds, identify them based on their mass spectra, and determine their purity.
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Principle: The sample is volatilized and injected into a gas chromatograph, where it is separated into its individual components based on their affinity for a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for identification.
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Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A non-polar capillary column (e.g., CP-Sil-5CB) is often suitable for fragrance ester analysis.
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Procedure:
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Sample Preparation: Prepare a dilute solution of Citronellyl tiglate in a suitable volatile solvent (e.g., methanol or dichloromethane).
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Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to ensure rapid volatilization.
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Chromatographic Separation: The components are separated in the GC column using a temperature program. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.
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Mass Spectrometry: As components elute from the column, they are ionized (commonly by electron ionization). The resulting mass spectra are recorded.
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Data Analysis: The identity of Citronellyl tiglate is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Purity is determined by calculating the peak area of Citronellyl tiglate as a percentage of the total peak areas in the chromatogram.
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Determination of Boiling Point
The boiling point is a key indicator of a substance's volatility. For compounds like Citronellyl tiglate, which have a high boiling point at atmospheric pressure, determination under reduced pressure is common. The OECD Test Guideline 103 outlines several suitable methods.[13]
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Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The distillation method, as described in standards like ASTM D1078, is a common approach.[4][6][9][14]
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Instrumentation: Distillation flask, condenser, receiving graduate, calibrated thermometer or temperature probe, and a heating mantle. For reduced pressure measurements, a vacuum pump and manometer are required.
-
Procedure (Distillation Method):
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A measured volume (e.g., 100 mL) of the sample is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is correctly positioned.
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The sample is heated, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.
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Heating is continued, and the temperature is recorded as the distillation proceeds. The boiling range is the temperature range from the initial boiling point to the point where the last of the liquid evaporates.
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If performed under reduced pressure, the observed boiling points are converted to the normal boiling point at standard atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.
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Determination of Density
Density is the mass per unit volume and is a fundamental physical property used for quality control. ASTM D4052 is a standard method for determining the density of liquids using a digital density meter.[7][10][11][15][16]
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Principle: An oscillating U-tube is filled with the liquid sample. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency is directly related to the density of the liquid.
-
Instrumentation: Digital density meter with a thermostatically controlled measuring cell (oscillating U-tube).
-
Procedure:
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Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.
-
Sample Introduction: The sample is introduced into the clean, dry U-tube, ensuring no air bubbles are present. This can be done manually with a syringe or using an automated sampler.[15]
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Measurement: The instrument maintains the sample at a specified temperature (e.g., 25 °C) and measures the oscillation period.
-
Calculation: The instrument's software automatically calculates the density of the sample based on the calibration data and the measured oscillation period.
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Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is dependent on the temperature and the wavelength of light. It is a valuable property for identification and purity assessment. ASTM D1218 is a standard test method for this determination.[1][2][5][8][12]
-
Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured by observing the angle at which light is bent as it passes from a prism of known refractive index into the sample.
-
Instrumentation: A calibrated refractometer (e.g., an Abbe-type refractometer) with a light source of a specific wavelength (typically the sodium D-line at 589.3 nm) and a means of temperature control.
-
Procedure:
-
Calibration: The refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Temperature Control: The prisms are brought to the desired temperature (e.g., 20 °C).
-
Measurement: The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. Temperature corrections may be applied if the measurement is not performed at the standard reference temperature.
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Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a sample of Citronellyl tiglate.
References
- 1. matestlabs.com [matestlabs.com]
- 2. store.astm.org [store.astm.org]
- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. ASTM D4052 - eralytics [eralytics.com]
- 12. store.astm.org [store.astm.org]
- 13. search.library.doc.gov [search.library.doc.gov]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 16. contitesting.com [contitesting.com]
